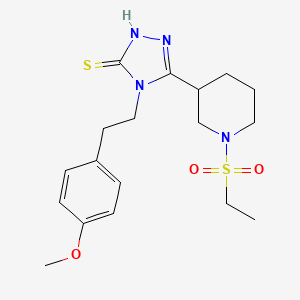
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A comprehensive study on the synthesis and biological potential of S-substituted derivatives of 1,2,4-triazol-3-thiol reveals a significant focus on addressing type II diabetes through the inhibition of α-glucosidase enzyme, demonstrating better efficacy than the commercial inhibitor, acarbose. This research emphasizes the synthesis process from ethyl piperidine-3-carboxylate to the triazole derivative, with extensive evaluation of α-glucosidase inhibitory activity and hemolytic activities, suggesting the potential of these compounds as new drug candidates for diabetes management (Aziz ur-Rehman et al., 2018).
Antimicrobial and Antifungal Applications
Another study focuses on the antimicrobial activities of new 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide. The synthesis process includes the transformation to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and further modifications, leading to compounds that exhibit good or moderate antimicrobial activity, except for specific derivatives (Hacer Bayrak et al., 2009).
EGFR Inhibition for Anti-Cancer Applications
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the anti-cancer properties of these compounds. Through density functional theory and molecular docking, the most stable states and the mechanism behind the anti-cancer properties are explored, highlighting the significant binding affinities and potential anti-cancer activity (A. Karayel, 2021).
BSA Binding and Biological Screening
The synthesis of new 1,2,4-triazole heterocycles bearing an azinane nucleus was targeted to evaluate biological activities, including BSA binding, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. Molecular docking identified the active sites for AChE inhibition, highlighting the significant antibacterial and anti-inflammatory potential of specific compounds among the synthesized library (J. Iqbal et al., 2020).
Antitubercular and Antimicrobial Agents
A novel series of analogues based on a specific 1,2,4-triazole-3(4H)-thione core were synthesized to examine their potential as antibacterial, antifungal, and antitubercular agents. The study reveals the importance of lipophilicity in enhancing biological activity, with several compounds displaying significant activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as effective antitubercular agents (R. Rishikesan et al., 2021).
Propiedades
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-3-27(23,24)21-11-4-5-15(13-21)17-19-20-18(26)22(17)12-10-14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGOOJJIMZADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

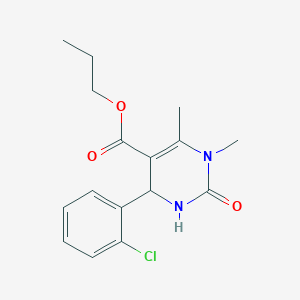
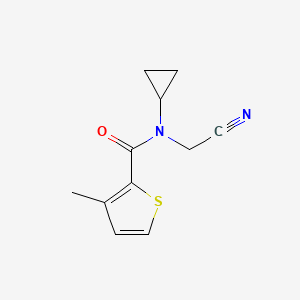
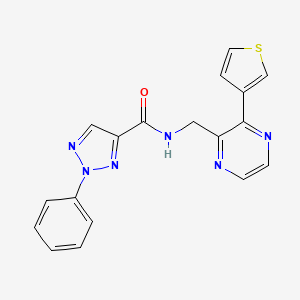

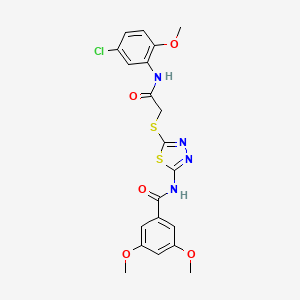
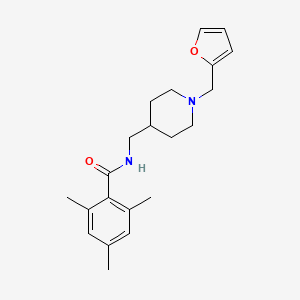


![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)
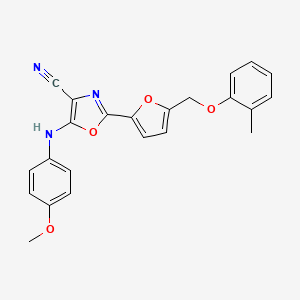
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)

